1,2-Diphenylethane-1,2-dione;hydrate
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Overview
Description
1,2-Diphenylethane-1,2-dione;hydrate, also known as benzil, is an organic compound with the formula (C₆H₅CO)₂. It is a yellow crystalline solid that is one of the most common diketones. This compound is known for its unique structural features, including a long carbon-carbon bond between the two carbonyl centers, which indicates the absence of pi-bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenylethane-1,2-dione;hydrate can be synthesized through various methods. One common method involves the oxidation of benzoin using nitric acid or other oxidizing agents. Another method includes the coupling reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-yield methods to ensure cost-effectiveness and efficiency. For example, a method involving the reaction of benzyl chloride with sodium metal or copper powder has been developed to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphenylethane-1,2-dione;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to benzoin or other related compounds.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzoin.
Substitution: Various substituted benzil derivatives.
Scientific Research Applications
1,2-Diphenylethane-1,2-dione;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-diphenylethane-1,2-dione;hydrate involves its ability to act as a photoinitiator. When exposed to ultraviolet radiation, the compound absorbs the energy and undergoes decomposition, forming free-radical species. These free radicals then initiate the polymerization process by forming cross-links within the material . Additionally, its ability to form derivatives with biologically important substances is mediated by its reaction with nucleophiles in the presence of oxidizing agents .
Comparison with Similar Compounds
Benzophenone: Another diketone with similar structural features but different applications.
Glyoxal: A simpler diketone with different reactivity and applications.
Bibenzil: A related compound with similar structural features but different chemical properties.
Uniqueness: 1,2-Diphenylethane-1,2-dione;hydrate is unique due to its specific structural features, such as the long carbon-carbon bond between the carbonyl centers and its ability to act as a photoinitiator. Its versatility in undergoing various chemical reactions and forming derivatives with biologically important substances further distinguishes it from other similar compounds .
Properties
CAS No. |
920025-03-2 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1,2-diphenylethane-1,2-dione;hydrate |
InChI |
InChI=1S/C14H10O2.H2O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10H;1H2 |
InChI Key |
WEGMAIACVUKKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2.O |
Origin of Product |
United States |
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